synthesis and characterization of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
synthesis and characterization of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
Abstract
This technical guide provides a comprehensive overview of the , a molecule of interest in medicinal chemistry and synthetic organic chemistry. Thiosemicarbazides are a versatile class of compounds known for a wide spectrum of biological activities and serve as crucial intermediates for the synthesis of various heterocyclic systems.[1][2] This document details a robust, multi-step synthetic pathway, beginning from commercially available precursors. Each experimental protocol is presented with an emphasis on the underlying chemical principles and rationale for procedural choices. Furthermore, a complete guide to the structural elucidation and characterization of the target compound is provided, utilizing standard analytical techniques including FT-IR, NMR, and Mass Spectrometry. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.
Introduction
The Thiosemicarbazide Scaffold: A Privileged Structure
The thiosemicarbazide core, characterized by a hydrazine group linked to a thiourea moiety, is a recognized "privileged scaffold" in medicinal chemistry. These compounds and their derivatives, particularly thiosemicarbazones formed by condensation with aldehydes or ketones, exhibit a remarkable range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] Their therapeutic potential is often attributed to their ability to act as effective chelating agents for metal ions, which are essential for the function of many enzymes.[5] The polyfunctional nature of thiosemicarbazides also makes them valuable building blocks for synthesizing diverse heterocyclic compounds like thiadiazoles and triazoles.[6]
Rationale for the Target Compound: 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
The specific substitution pattern of the target molecule is designed to impart distinct chemical and pharmacological properties. The key structural features include:
-
2,6-Dimethylphenyl Group: The two methyl groups in the ortho positions to the nitrogen atom introduce significant steric hindrance. This can lock the phenyl ring in a specific conformation relative to the thiosemicarbazide core, potentially leading to higher selectivity for biological targets.
-
4-Bromo Substituent: The bromine atom at the para position is an electron-withdrawing group that modifies the electronic properties of the aromatic ring. Its presence also offers a potential site for further chemical modification through cross-coupling reactions, allowing for the synthesis of a broader library of derivatives.
This combination of steric and electronic features makes 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide an intriguing candidate for biological screening and a versatile intermediate for further synthetic exploration.
Overview of the Synthetic Strategy
The synthesis of the target compound is achieved through a logical three-step sequence. The overall strategy is based on the well-established reaction between an aryl isothiocyanate and hydrazine hydrate.[7] The primary challenge lies in the preparation of the sterically hindered and electronically modified isothiocyanate precursor. The pathway begins with the selective bromination of 2,6-dimethylaniline to install the bromo group at the desired para-position, followed by conversion to the isothiocyanate, and finally, coupling with hydrazine to yield the title compound.
Synthetic Pathway and Experimental Protocols
Retrosynthetic Analysis
A retrosynthetic approach reveals the key disconnections and precursor molecules required for the synthesis. The target thiosemicarbazide is disconnected at the N-N bond, leading back to hydrazine and the corresponding aryl isothiocyanate. The isothiocyanate is, in turn, derived from the primary amine, 4-bromo-2,6-dimethylaniline.
Step 1: Synthesis of 4-Bromo-2,6-dimethylaniline (Precursor A)
Causality and Experimental Choice: The direct bromination of 2,6-dimethylaniline is employed. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. To achieve selective bromination at the para-position and prevent over-bromination or side reactions, the reaction is conducted in a strongly acidic medium (hydrochloric acid).[8] Protonation of the amino group deactivates it, moderating its directing effect and favoring para-substitution. Cooling the reaction to 0 °C is critical to control the exothermic nature of the reaction and minimize the formation of by-products.[8]
Experimental Protocol:
-
To a 500 mL flask, add 2,6-dimethylaniline (12.1 g, 100 mmol), hydrochloric acid (20 mL), and water (200 mL). Stir the mixture until the aniline salt fully dissolves.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate dropping funnel, place liquid bromine (6.4 mL, 125 mmol). Slowly add the bromine vapor to the reaction mixture over a period of 2 hours with vigorous stirring, ensuring the temperature remains below 5 °C. The slow addition of vapor, rather than liquid, is key to preventing localized high concentrations and side reactions.[8]
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 8:1 Hexane:Ethyl Acetate).
-
Upon completion, a pinkish-white precipitate will have formed. Filter the solid product.
-
Suspend the filtered solid in water and slowly add a saturated aqueous solution of sodium carbonate until the pH is >10 to neutralize the acid and deprotonate the amine, liberating the free base.
-
Extract the product into an organic solvent such as dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield a crude solid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-Bromo-2,6-dimethylaniline as a crystalline solid.[9]
Step 2: Synthesis of 4-Bromo-2,6-dimethylphenyl Isothiocyanate (Intermediate B)
Causality and Experimental Choice: The conversion of the primary amine (Precursor A) to an isothiocyanate is a standard transformation. Thiophosgene (CSCl₂) is a highly effective reagent for this purpose. The reaction proceeds via the formation of an intermediate thiocarbamoyl chloride, which then eliminates HCl to form the isothiocyanate. This reaction must be carried out in the presence of a base (like triethylamine or calcium carbonate) to neutralize the HCl produced. Due to the high toxicity and moisture sensitivity of thiophosgene, this procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocol:
-
In a dry 250 mL three-necked flask equipped with a dropping funnel and a reflux condenser, dissolve 4-Bromo-2,6-dimethylaniline (10.0 g, 50 mmol) in dichloromethane (100 mL).
-
Add calcium carbonate (10 g, 100 mmol) to the solution to act as an acid scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve thiophosgene (4.6 mL, 60 mmol) in dichloromethane (20 mL) and add it dropwise to the stirred amine solution over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux gently for 3-4 hours, monitoring by TLC until the starting amine is consumed.
-
Cool the reaction mixture and filter to remove the calcium carbonate and its by-products.
-
Wash the filtrate with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation or recrystallization to yield 4-Bromo-2,6-dimethylphenyl isothiocyanate.
Step 3: Synthesis of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide (Target Compound)
Causality and Experimental Choice: This final step involves the nucleophilic addition of hydrazine to the electrophilic carbon of the isothiocyanate group.[7] Hydrazine hydrate is a potent nucleophile that readily attacks the C=S bond. The reaction is typically fast and clean, often carried out in an alcohol solvent like ethanol at room temperature. The product frequently precipitates directly from the reaction mixture in high purity.[10]
Experimental Protocol:
-
Dissolve 4-Bromo-2,6-dimethylphenyl isothiocyanate (12.1 g, 50 mmol) in ethanol (150 mL) in a 250 mL round-bottom flask with stirring.
-
In a separate beaker, prepare a solution of hydrazine hydrate (~64% solution, 3.1 mL, ~55 mmol) in ethanol (20 mL).
-
Add the hydrazine hydrate solution dropwise to the stirred isothiocyanate solution at room temperature.
-
A white precipitate should begin to form within minutes.[10]
-
Continue stirring the mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide as a white or off-white solid. Recrystallization is typically not necessary but can be performed from ethanol if required.
Overall Synthetic Workflow
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide.
Physical Properties
The purified final compound is expected to be a crystalline solid.[1] Its solubility is generally low in non-polar solvents but soluble in polar organic solvents like DMF and ethanol.
| Property | Expected Value | Source(s) |
| Molecular Formula | C₉H₁₂BrN₃S | [11] |
| Molecular Weight | 274.18 g/mol | [12] |
| Monoisotopic Mass | 272.99353 Da | [11] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 181-183 °C (decomposition) | [13] |
Spectroscopic Data Interpretation
The IR spectrum is used to identify key functional groups. Characteristic absorption bands are expected at:
-
3400-3100 cm⁻¹: Multiple peaks corresponding to N-H stretching vibrations of the -NH₂ and -NH- groups.
-
3050-3000 cm⁻¹: C-H stretching of the aromatic ring.
-
2980-2850 cm⁻¹: C-H stretching of the methyl groups.
-
~1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1550 cm⁻¹: N-H bending vibrations.
-
~1250-1350 cm⁻¹: C=S stretching (thiocarbonyl) band. This peak can be of medium to weak intensity.[4]
-
~850 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. (Spectra run in DMSO-d₆).
-
¹H-NMR:
-
~9.0-10.0 ppm: A singlet corresponding to the proton on the nitrogen adjacent to the phenyl ring (-NH-Ar).
-
~7.0-7.5 ppm: A singlet integrating to 2H for the two equivalent aromatic protons.
-
~4.0-5.0 ppm: A broad singlet integrating to 2H for the terminal amine (-NH₂) protons.
-
~2.2 ppm: A singlet integrating to 6H for the two equivalent methyl groups (-CH₃).[14]
-
-
¹³C-NMR:
-
~180-185 ppm: Signal for the thiocarbonyl carbon (C=S).[14]
-
~110-140 ppm: Multiple signals in the aromatic region, including the carbon bearing the bromine (C-Br), the carbon attached to nitrogen (C-N), the carbons with methyl groups, and the carbons with hydrogen atoms.
-
~18-22 ppm: A signal for the equivalent methyl carbons (-CH₃).
-
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Molecular Ion Peak: The key feature will be the molecular ion peak [M]⁺. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity (the "doublet"), corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. The expected m/z values would be ~273 (for C₉H₁₂⁷⁹BrN₃S) and ~275 (for C₉H₁₂⁸¹BrN₃S).
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of NH₂NH, the cleavage of the C-N bond, or other characteristic fragmentations of the aromatic ring.
Summary of Characterization Data
| Technique | Feature | Expected Observation |
| FT-IR | N-H stretch | 3400-3100 cm⁻¹ |
| C=S stretch | ~1250-1350 cm⁻¹ | |
| ¹H-NMR | Ar-H | ~7.0-7.5 ppm (s, 2H) |
| Ar-NH | ~9.0-10.0 ppm (s, 1H) | |
| NH₂ | ~4.0-5.0 ppm (br s, 2H) | |
| -CH₃ | ~2.2 ppm (s, 6H) | |
| ¹³C-NMR | C=S | ~180-185 ppm |
| -CH₃ | ~18-22 ppm | |
| MS (EI) | [M]⁺ peak | Isotopic doublet at m/z ≈ 273/275 |
Safety, Handling, and Storage
-
Reagents: Bromine is highly corrosive and toxic; handle in a fume hood with appropriate gloves and eye protection. Thiophosgene is extremely toxic and moisture-sensitive; it must be handled with extreme caution in a high-performance fume hood. Hydrazine hydrate is a suspected carcinogen and is corrosive.
-
Product: The final product should be handled with standard laboratory precautions, including gloves and safety glasses.
-
Storage: Store the final compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Conclusion and Future Outlook
This guide has outlined a reliable and reproducible synthetic route for 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide, supported by a detailed characterization framework. The three-step synthesis is robust, utilizing established chemical transformations that can be performed in a standard organic chemistry laboratory. The provided spectroscopic data serves as a benchmark for researchers to confirm the successful synthesis and purity of the compound.
The unique structural features of this molecule make it a promising platform for further investigation. Future work could involve:
-
Derivatization: Condensation with a variety of aldehydes and ketones to produce a library of novel thiosemicarbazones for biological screening.[1]
-
Pharmacological Evaluation: Screening the title compound and its derivatives for anticancer, antimicrobial, or other therapeutic activities.
-
Cross-Coupling Reactions: Utilizing the aryl bromide for Suzuki, Heck, or other cross-coupling reactions to synthesize more complex molecular architectures.
References
- Vertex AI Search. 4-Bromo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXBfyu6LnOg5vsaS2cBCVh9EKC1HdI2dhHotqa12Iulm2xMSJ6T5Id0sz222y7LlZyFt87KliZ_rhBQ1EUnGOvSZYKQnLmGuvNVQTIhjh-xtEXf3zzHhSgm9hsPfkKIIneWTARse97q9KpGKM4tKoUSsIoQ_W1TgUS99CrylGfrBgApdu235ILa4RHzrCxAumpB-g6GoIOf9NnEfN8EmvNwrhOglzVbHfW
- Guidechem. How can 4-bromo-2,6-dimethylaniline be synthesized?. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4AfsT0EUlQg-jyPVXPXty23IfODSJnHH1qlP83K-VCDfjloSDztRP1Buu2jJ6qaDTCVJXLYHXilPNLMkgOhDLRKflSC1F1KpLOgK_Y9k8-wt-HS2FAyjBKA8GL4YAHjEWRHQz5DYLgBSG8tzkPpM18Pyp08qMiJw7H89SgWDd9KPqJOZwlpj-Fg==
- Reddit. Reaction of isothiocyanate. r/OrganicChemistry. 2023. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvEtiF9obOU3vUq0Yn73u2XK3Afa7e-gcS_-1fJH_nCridWewaTtE9QPQWi04OM5vTa63hUa-GqUJGJdy9hMoJq3YJa8J_pReSQ5vSfVrRSDKIfvq833WzQYH7a6ZYKIJNsgh_glHmio1tovWLOlVyoJWl0SvLqh_4O9XAs7KHHKj7TVzcPGqCLm7j8yzkwWE=
- Oriental Journal of Chemistry. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. 2017. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrnkyGyzsnY-KmygtY-E72qNaOh40wL8uLSC0e6Scfz-idEcpYUsvZ00C4OYYW1E4hEfGog1t0ka6VusAESY4IaOVH6Ccdo3ZPv9UsIWWFVNuhsT6gIHConS_gjoidEwdRi9q4qCP03vWIdSYRzPpvBN0PrUcndjuNXG0gK7zi1OyuJEHa7beCTHpzyxuq5fPYHIFzJAS_V5gZpnBO-N-_7e_qMIIj5FPJ13K08W9J5Xd6L8D6hvPp7bv4Z4VGbNtrXFA-5_l6m298KINvIysMuC39JrhXwq71ZXoX3xRHeegE66oWjO8sZ5Svt_QjuUHXKdpHM2GK
- EvitaChem. Buy 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide (EVT-326777). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8jToRpqsG7UmHRbfB4lX8LQpZK0jGGUImRZFQyIuf9ZkEfNuGzyx6Zswz6sBwL-lTjg9rmKyz2zXCOHvGIncSTNbbSb-JmkRnC-lipppGngv7twhf280ZyuZ7cIsCujhpbV6b5xQ=
- Journal of the Chemical Society C. The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. RSC Publishing. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtD5oPR8MKGLSBPS36I3U4zUFkSnXc3Y2SSXhjnDlbFGYulugr1pV5Yw6_hItcCElI4VKR9nzDqDF76jAHw6RiWyNficxO0ffLwKl6rkCv5gfLlR0s1h92kMNfYeQ4WZHwPVEOXOonMfL-P3A8mN0hmTEmkMgEEhc-sK9EKg==
- Journal of the Chemical Society C. The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones. RSC Publishing. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-8K90pbvC1LTM8KXUGKV9_6JZOTp1vRuuqRnTxw35Yziy8xGu0O_WjKFqBvLWekLTwxhFOmXerRowyvsmE7P-9f8bjWRFoBZq6gXBawgW05lrkzXBCh1RY5ylVyExZLUtPW7ySYVxLUxnE2rG_QBrme-9A2DJn4slTP0eZw==
- ResearchGate. Potential products of the reaction between phenyl isothiocyanate, hydrazine hydrate, and dimethyl acetylenedicarboxylate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAVlS6VoRv7UDudaipk3hKUdeombIwLrxnc0smuo-KvRVimLJkiQGrS0sDawS8NnOyQ_TNji07iNDVmNFS_tGXfEEBxQfFYDQEi1tgpy0kC4gTJHdEoZ7rHEzCsqCsdb0J5e-YB2Dflm-tiLnyO5Eao7Ojo83JcBIrDEdJBXk1YGizAyNS7vy9jYMMzD2lohDJm5Jd1_6J-N0mpzyNMvwvklk2FIO0qSDndAKGZt0yITnx31pCog0G07Tq5oXEgrfNqCi8
- PrepChem.com. Synthesis of 2,6-dimethylaniline. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT8Oi-NVaeN7k2aNuD-S3u5z0B0raGUSCOeV4vXCE7SZZkx3vyfhPiF21Z0OwwYqeoaCyfqWd39seD195Wqg9Uan1X7FhDGG_il0Y4RdFn5wHyD64Ax5u6-mgTIKRYpilWFck=
- ResearchGate. Reaction of 1a with a mixture of hydrazine monohydrate, allyl isothiocyanate and α-chloroacetylchloride in EtOH. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHANqRb_NAsIxUwzwWhpQtP01AT3WSG8gdjF33A5l-fIHOj6lNzMRuBzuMm8QZivyJiRciJ4-yOYhD8AI4jhmOgIHEO8Zdo_g3bCbEIoN9xN_KK2jI0FG8MtAX83qyKCdXEyY5c_DZD8bCE6CRA8wwap1oaMaWW72gBcEqyE5MYrVFjS6kL4oPtvTgwSNZkHbFln5Z4JBsl0m34PKwCzXLvzQ7JqgD_6Q1yK8aUTwMgA1IO1FMwYdzfa4b3TVo=
- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). 2020. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFFw94BlWA_aWj5-LYcVWnh1EVtsMlH6MuxrZwRhOcmsKP5anQOeFOeE8ZZUgRIChOT0LkjX7qGBYOlNBJN6DvsKfkSc_mXZG_MWckgDtiB4tyWvxZvkurw3v_Qg4jm_VkXoz9X_11iA==
- NIH. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEJcHfJ0VMXA3cjvqkj3Rbhz1PJsvz6Qh4sscJEEKZxJFlC7UGSERTEfQkL53selRJVFOyeuz3FiM3J-azpqBcFgUe_ItGsw4uwCXL_OGweYEq9RTyX4S6H_rSzHo1cCHuzfwsYiWqOXq3iw==
- NIH. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDhGN9tfRhIKXBHH0LbJaDAWT78aYtrIQGuujeJAEVIDEHDRug_lme77qzApGBv_abs0xGtGbCFDTnUsjjwldipSH0irq5IUK4BhiNPzd9hHgPMWmhb-UzJyhvfg1OkDIRSyROSoDtvb6PDw==
- JOCPR. Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. 2011. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1Zfa0bOn5KWeQ-bKXu7l6OSnlJwUleHFz6DAHeVAr0IOsnFBGb3mhEFMX0q4Nslu4vk_h9g4vv2I1MXjxjVu2Yzy7jXd4-cZBkRZzvfmu653cuVh6hF7RF-6neMPxOxdFsIvwqIk1s5MlJSIjttYGkVqN_cpky8XilEpwenf4HOEnVvA3IFpXycOtB5HCwjXeEiQI4gpQqM7IGuQG4vwRRVX8WmKU45fyTlPuX2kbkFB2ydwT5FE3ftknixbXrHiSN-30a9NyRStb9A==
- ResearchGate. Preparation of 4-phenyl-3-thiosemicarbazide (2). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxM6QvJaBCF3rasoAVvnvxAUOAwk_fVvMtZk1Oo3dinqEnXSTBCWz59RXa637mJ8VI_Ct0-rZpEcsbDq_2qJeKTFB8cXX6mWP2IrOeiOft9Ms-sgeLLef8Bo2AXdBzLOGv1sv3RLw5y6HUbGteE09gBby2L8Zrsoyg96Lac0pCyy0Y74H77UwoWjRqX5NOCWuYDZHRI1zhfx6B
- ResearchGate. Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes | Request PDF. 2011. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHJlBHJPBCLprTD0lVQXgPcR_tSkmk34aSrvXZT7-82_RUtXw7e3W3Sh_IWIO9HGIte6V5oA13XBKyFawOHx-1gmf30YBGOHQBo9iFD6X6lKS7xywQHLmhpnq5n5Nl3JGvJCr5Ehe9KBEBMayyuxXTh9NQs7OxPZTPQZ6JdDYe38NSOoJjVqQWwZXC42qsPMFmPygLvmZo2rpObVfIBz-8L_49xo878UoE4HzmImhFnTpuAr14PrrHnQT0G3HT57ALhldgRD3cYYNpHSBUt0fPFMzOk2Q-oFmQMBA=
- Jahangirnagar University. Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9Us3L5D7YrwT06yGYo8jgZlqOB6CDfaqtAbS9idGzA-Y2zTWsJ5xiAcXhaTwlcgoxK4xbFKuQEpc6PQhqyuTzB4ZibJKOPtMp_Q8wIS7P6kmr3qyOYnle1dd6MXJwvHR1
- Taylor & Francis Online. Transalkylidation reaction: green, catalyst-free synthesis of thiosemicarbazones and solving the NMR conflict between their acyclic structure and intramolecular cycloaddition products. 2019. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENvbuJcpdGGOAm2uDReBDgH6V4HktmpjiC10lfuFw-vu1n4w2cIsDMtp8_bXYU1CSScX-1oAba2QXByJ84P6JwcH8tZwzbOITO7yRiH1WYKM0NWNmt7ddV3u95XjqV0tSwXS8trYmMRnhFr-LJk012hpdykNeUeyHkyjDR
- NIH. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies. 2024. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH809o0DoauiTkzjTaQOrM8x2CIYkJbFDVrtB_WaVuzGeXtiZ-kKt2phRd2uGcmqES_iNF0F92AK2hV5ec3H4ntgE1RypHF2mNcQJ-0WYJTzj0vWLaPeTntMBOMlJBJf_WnyUjwOY0XhYOI5L0=
- Sigma-Aldrich. 4-Bromo-2,6-dimethylaniline 98 24596-19-8. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb9P6cKDUe8_D3PCNGKJ4a6dn29nMyCguYD1Hc6hYnyKX19KLgbHJgDCmYWatl_u3n2kKBL-PoQSPNLghb46Kcb7mkgGJ_RIjq95KSlTZFnwf087YZOkjtknsMZVugrsYIJJ43MHj-yjo5ACqCr0xhe0lI
- PubChemLite. 4-(4-bromo-2,6-dimethylphenyl)-3-thiosemicarbazide. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYFTuHh5ivoqaOtvPVrqllSGV5V-i0CSmEwPJgC06PYz9MaYu4saMo6CHwK0f1R-RcR7P5yvpBgUIl1JcNFOOQAueNJT4EnhuVxIFrS5BuYwVl9QX1zk1SjCnrBqFTx80QC-O_4f_40556IFU=
- Canadian Science Publishing. SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVObj49y9LLFpPv_qrnTvYrF-wJD8Q7FetlgEASkAmR7Fo4XuGJdmsGchQoABDkLJOTRMsf1OLoRj8leSDxYRTWFTX930FbRdwrmjTHQLGD69D8lfuBRDBw9Er5FxtcLrZZXCLifx5R3hmuA==
- PubChem. 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide | C9H12BrN3S. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFThP_tEA9CQYCd_mfQiZUMOhjtyvFnZPVK1hBjuHxdmfe3ufg_X4IxIPTH0g68N-mOrRNFHcp8i4AciEXuC6H55KFRbrlIdHJfrnpHMg1-mPjd5yDPb7kUvH8CHnc40QkIj_v0AKK8l2_ukffJsnXI9E7Jo3nxsTgxwNFK0MQ0m-B9kuplXz30JBQG79ZnMX7VxS0=
- Trans World Chemicals. 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERHzLUPKKfn6s5FcyNU1djJmqRnkRc7vyKzo-5gXze4Gl_PFzzhgwwGqQQiBiUxQShLBBu6VglTIDb9M8erJvDCHFFvzDSv9wwHmf40Wg1ehqZ8xKU4q71xJZeib6iqAybNcnZomnGU5_T6l-_uztc_yAi5IniKSV96RA=
- DergiPark. Synthesis and analytical applications of thiosemicarbazide derivative. 2021. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8e0qsPIceiNdQJ43Oxqr4hBguNPVp88UGEMiSDuDxLxDlG3ahMRys9RjQVEx7ioN979EzPNquF4MEQwpFNAGt5oUaiyxMkNXOy-mLLbAqx7PL189A6PLMSS1oZu_8N2RVDtFureaES8C9Et7ocgpjuJVP
- Benchchem. Discovery of Novel 4-(2-Ethylphenyl)-3-thiosemicarbazide Analogs: A Technical Guide. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbszh6LZ2fsPWz-fhW8hDUm2OlExrz7kSuG6HR61cTX8BaP3Uf3c2fhUkzEFlV-orYmT3YqFlqW7zEMrqQuyLgS98nUZdTAubyPVUcLz92jVO4YjGL3r_SqY7-fQKJaN17iMLewj513NhzerLvDng9gngDL3acONJj5_feU8u4jn-bwRLjaSQF6LqbudNSj1o4SXI8aSz0tl1KpUuj3xVEetsbFehgBn3NpN2c
- Taylor & Francis Online. Thiosemicarbazide – Knowledge and References. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4395OcxWlUYRByySLwJGSQru0OpmeT_YNgSVd-fnDofJyM3bzLOKX_J2CLgKveHfKBveeGvFz8eF_WbGfpt7_1F50KVNVHzZxune54DTRxGKsTblRR8U2qyNlryF3DRSM4Iowftkc_t2xSxnskQnhoIk_0uniGbhqPQGtsIHftkWNZ0e3XLZyn73sH2d2L1tF15_HWf2FZNqK1fTdco_gESWc
- ResearchGate. (PDF) Thiosemicarbazides: Synthesis and reactions. 2012. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1YHHcHT_at28gi4T4XA3vn_4G2a7_DReERJMub_bVTwwGjF6dwa1QXoJ3IZpZLtiVtyN2O1vwuQszKlOAyqLrG-iuOl4njIm-pcfODayitrqiafY9ACe0DdWEo6nIudmeR2edGCd2rOJ6XTJtVKDZfPd6TWG35q3Qg4xTGFNqkr_A9aaMPMT3LCmQdVTHPpTjSXH8qTGm
Sources
- 1. Buy 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide (EVT-326777) | 122813-72-3 [evitachem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. innospk.com [innospk.com]
- 10. reddit.com [reddit.com]
- 11. PubChemLite - 4-(4-bromo-2,6-dimethylphenyl)-3-thiosemicarbazide (C9H12BrN3S) [pubchemlite.lcsb.uni.lu]
- 12. 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide | C9H12BrN3S | CID 51000149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide: [transworldchemicals.com]
- 14. tandfonline.com [tandfonline.com]
